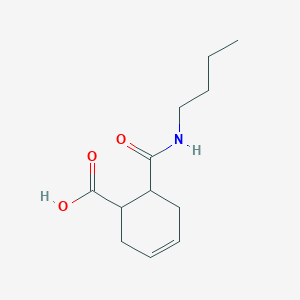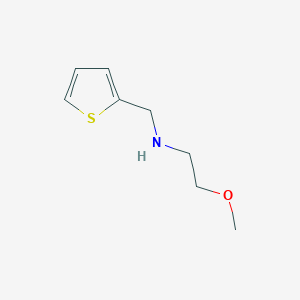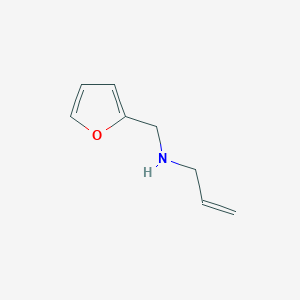
6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound that can be inferred to have a cyclohexene backbone with a carboxylic acid functionality at one position and a butylcarbamoyl group at another. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related cyclohexene derivatives has been reported. For instance, the synthesis of 1-t-Butylcyclohexanecarboxylic acid from t-butyl-cyclohexanols or 2-(1-methylcyclohexyl)-2-propanol by the Koch-Haaf carboxylation is detailed in one study . Although the target compound is not specifically mentioned, similar synthetic strategies could potentially be applied to synthesize 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid by modifying the starting materials and reaction conditions to introduce the butylcarbamoyl moiety.
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been elucidated using spectral data and X-ray crystallography . These techniques could similarly be employed to determine the precise molecular structure of the target compound, including the stereochemistry of the substituents on the cyclohexene ring.
Chemical Reactions Analysis
The reactivity of cyclohexene derivatives can be complex, as demonstrated by the synthesis of butyl and glycosyl carbodithioates from enaminone derivatives . The reaction conditions, such as the amount of carbon disulfide used, significantly influence the reaction pathway and the final products. This suggests that careful optimization of reaction conditions would be necessary to control the chemical reactions involving 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the mass spectra of various t-butylcyclohexanecarboxylic acids have been studied, revealing characteristic fragmentation patterns . Such analytical techniques could be applied to the target compound to deduce its physical properties, such as boiling point, melting point, and solubility, as well as its chemical stability and reactivity under different conditions.
Scientific Research Applications
Chemical Synthesis and Transformations
The Curtius rearrangement of cyclohex-3-ene carboxylic acid, as demonstrated by Gómez-Sánchez and Marco-Contelles (2005), involves diphenylphosphoryl azide in the presence of triethylamine and various alcohols. This process leads to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates with good chemical yield. Further transformations, including iodination and epoxidation, have been explored, providing valuable oxygenated cyclohexylamino building blocks for further chemical synthesis (Gómez-Sánchez & Marco-Contelles, 2005).
Chiral Resolution
Li Yi-liang (2013) conducted a study on the chiral resolution of cyclohex-3-ene-1-carboxylic acid using the diastereoisomer method. This process involved the use of chiral phenylethylamine as a resolving agent, leading to the successful separation of (R)-(+)- and (S)-(-)-cyclohex-3-ene-1-carboxylic acid with optical purity over 99%. The study highlights the potential of cyclohex-3-ene-1-carboxylic acid derivatives for use in enantioselective syntheses (Li Yi-liang, 2013).
Ring-closing Metathesis
The ring-closing metathesis approach was used by Xin Cong and Z. Yao (2006) for the synthesis of a functionalized cyclohexene skeleton, highlighting the utility of cyclohex-3-ene carboxylic acid derivatives in constructing complex molecular architectures. This method showcases the versatility of such compounds in organic synthesis, especially in forming cyclic structures with significant biological relevance (Xin Cong & Z. Yao, 2006).
Enzymatic Desymmetrization
A. Goswami and T. P. Kissick (2009) developed an efficient enzymatic desymmetrization process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid. This process utilized Candida antarctica lipase for the selective conversion of dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate to its monoester form. The method provides a high-yield, enantioselective approach for the synthesis of cyclohex-3-ene carboxylic acid derivatives, demonstrating their potential in biocatalysis (Goswami & Kissick, 2009).
properties
IUPAC Name |
6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXGWOPKIGCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC=CCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408539 |
Source


|
| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
544451-69-6 |
Source


|
| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)



![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)



